cis-1,2-Dimethylcyclohexane

Descripción

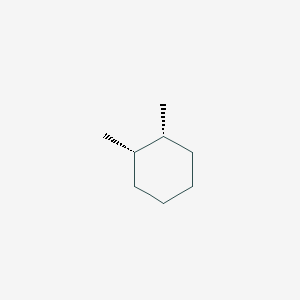

cis-1,2-Dimethylcyclohexane (C₈H₁₆, molecular weight 112.21 g/mol, CAS 2207-01-4) is a bicyclic alkane with two methyl groups in adjacent positions on a cyclohexane ring, adopting a cis stereochemistry where both substituents lie on the same face of the ring . Its structure allows for two chair conformations (Figure 4.16, ), where methyl groups alternate between axial and equatorial positions. Despite being configurationally achiral, the molecule exhibits conformational chirality, existing as a racemic mixture of rapidly interconverting enantiomers at room temperature .

Key physical properties include a boiling point of 129.8°C and a heat of combustion of 0.08 ± 0.25 kcal/mol in the liquid state at 25°C . Its synthesis typically involves catalytic hydrogenation of ortho-xylene derivatives or stereoselective isomerization .

Propiedades

IUPAC Name |

(1S,2R)-1,2-dimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZJLSYJROEPSQ-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC[C@@H]1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858743 | |

| Record name | (Z)-1,2-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2207-01-4 | |

| Record name | cis-1,2-Dimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2207-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylcyclohexane, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,2-Dimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1,2-dimethyl-, (1R,2S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-1,2-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,2-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLCYCLOHEXANE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1O9N97RTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Conditions

Hydrogenation proceeds via syn addition of hydrogen across the aromatic ring, preserving the relative stereochemistry of the methyl groups. The use of a ruthenium-based catalyst, Ru/CN-SBA-15, in aqueous media at 100°C and 15001.5 Torr (≈20 bar) for 5 hours yields this compound in 99% purity. The mesoporous structure of the SBA-15 support enhances catalyst dispersion and stability, enabling a turnover frequency (TOF) exceeding 10,000 h⁻¹.

Key Advantages:

-

High Efficiency : The aqueous-phase reaction minimizes solvent waste.

-

Stereochemical Control : Syn addition ensures retention of the cis configuration from o-xylene.

-

Scalability : The heterogeneous catalyst allows for easy separation and reuse.

Substrate Scope and Limitations

While o-xylene is the primary substrate, the Ru/CN-SBA-15 system also hydrogenates substituted arenes like toluene and styrene. However, steric hindrance and electron-withdrawing groups in analogues such as phenylacetylene necessitate higher temperatures or extended reaction times.

Stereochemical Considerations in Synthesis

The cis configuration of 1,2-dimethylcyclohexane arises from the planar geometry of the aromatic precursor. During hydrogenation, hydrogen atoms add to the same face of the ring, forcing both methyl groups into axial-equatorial positions on adjacent carbons in the chair conformation. This arrangement minimizes 1,3-diaxial interactions, stabilizing the cis isomer over the trans counterpart.

Conformational Analysis

In the chair conformation, this compound adopts a structure where one methyl group occupies an axial position and the other an equatorial position on adjacent carbons. This duality avoids steric clashes, as evidenced by computational models and X-ray crystallography.

Thermodynamic Data:

Alternative Synthetic Routes

While catalytic hydrogenation dominates the literature, other methods have been explored:

Ring-Closing Metathesis (RCM)

Theoretical studies propose RCM of dienes as a route to cyclohexane derivatives. However, practical applications remain unexplored due to challenges in controlling diastereoselectivity.

Analytical Characterization

Spectroscopic Techniques

Thermochemical Properties

Industrial and Research Applications

This compound serves as:

Análisis De Reacciones Químicas

Conformational Dynamics and Stability

The compound exists in two chair conformations that rapidly interconvert via ring flipping . Each conformation features:

-

One methyl group axial (experiencing 7.6 kJ/mol 1,3-diaxial strain)

-

One methyl group equatorial (experiencing 3.8 kJ/mol gauche interaction) .

| Conformation | Axial Group | Equatorial Group | Total Strain Energy (kJ/mol) |

|---|---|---|---|

| Chair A | Methyl | Methyl | 11.4 |

| Chair B | Methyl | Methyl | 11.4 |

Both conformers are equally stable due to identical strain energies . This dynamic equilibrium prevents isolation of individual conformers at room temperature.

Meso Compound Classification

Despite having stereogenic centers at C1 and C2, cis-1,2-dimethylcyclohexane is achiral due to:

-

A rapid interconversion between enantiomeric conformers via ring flipping .

-

An internal plane of symmetry in planar cyclohexane models (though not strictly applicable to chair conformations) .

This behavior mirrors nitrogen inversion in amines, where rapid stereochemical interconversion nullifies optical activity .

Reaction Mechanisms Involving Analogous Systems

While this compound lacks functional groups for common reactions, its conformational analysis informs reactivity in substituted derivatives:

E2 Elimination in Halogenated Analogs

For analogs like cis-1-chloro-2-methylcyclohexane:

-

Axial leaving groups (e.g., Cl) align anti-periplanar with β-hydrogens, enabling E2 elimination.

-

The cis isomer reacts faster than trans due to lower steric strain in transition-state conformers .

| Isomer | Conformer Stability (kJ/mol) | E2 Reaction Rate | Major Product |

|---|---|---|---|

| cis-1-Cl-2-Me | 5.6 (axial Cl, equatorial Me) | Fast | Zaitsev-compliant alkene |

| trans-1-Cl-2-Me | 15.2 (axial Cl, axial Me) | Slow | Non-Zaitsev alkene |

Steric Hindrance in Substitution Reactions

Bulky substituents (e.g., tert-butyl) in cis-1,2-disubstituted cyclohexanes:

-

Force equatorial positioning of larger groups.

-

Reduce SN2 reactivity due to increased steric hindrance in axial positions .

Comparative Reactivity in Disubstituted Cyclohexanes

Key trends for disubstituted systems :

| Substitution Pattern | Preferred Conformer | Reactivity in E2 | Steric Strain (kJ/mol) |

|---|---|---|---|

| cis-1,2-dimethyl | AE/EA | Low (no LG) | 11.4 |

| cis-1-Cl-2-Me | Axial Cl | High | 5.6 |

| trans-1-Cl-2-Me | Equatorial Cl | Low | 15.2 |

LG = Leaving group

Experimental Observations

Aplicaciones Científicas De Investigación

Structural Characteristics

Cis-1,2-dimethylcyclohexane consists of a cyclohexane ring with two methyl groups attached to adjacent carbon atoms on the same side. This configuration leads to specific conformational preferences that influence its chemical behavior and interactions.

Conformational Analysis

The most stable conformation for this compound is the chair conformation , where both methyl groups can adopt equatorial positions, minimizing steric hindrance. The molecule's internal plane of symmetry renders it achiral despite having two potential chiral centers .

Stereochemistry Studies

This compound serves as an important model compound in stereochemistry research. Its achiral nature allows researchers to explore concepts of chirality and optical inactivity despite the presence of chiral centers. Studies have shown that the molecule's symmetry plays a crucial role in its optical properties, making it a valuable teaching tool in organic chemistry courses .

Thermal and Pyrolytic Chemistry

Research has demonstrated that this compound undergoes isomerization when subjected to thermal conditions. A study utilizing single-pulse shock tube techniques analyzed the pyrolytic behavior of this compound, revealing insights into its thermal stability and decomposition pathways . Understanding these reactions is essential for applications in materials science and chemical engineering.

Green Chemistry Initiatives

This compound has been highlighted in discussions surrounding green chemistry due to its potential as a solvent or reagent in environmentally friendly chemical processes. Its low toxicity and favorable properties make it suitable for use in sustainable practices within the chemical industry .

Table 1: Conformational Stability of this compound

| Conformation Type | Stability Level | Description |

|---|---|---|

| Chair | High | Both methyl groups are equatorial, minimizing steric strain. |

| Boat | Medium | Increased steric interactions; less stable than chair conformation. |

| Twist-Boat | Low | Higher torsional strain; not commonly observed in practice. |

Table 2: Applications in Research

Case Study 1: Thermal Stability Analysis

In a detailed study on the thermal stability of this compound, researchers utilized shock tube methodologies to investigate its decomposition pathways under high-temperature conditions. The findings indicated specific temperature thresholds for isomerization, contributing to a greater understanding of thermal reactions in cycloalkanes .

Case Study 2: Educational Applications

This compound has been employed extensively in educational settings to illustrate key concepts in stereochemistry and conformational analysis. Its achiral nature despite having chiral centers provides students with a practical example of how molecular symmetry affects optical properties .

Mecanismo De Acción

The mechanism of action of cis-1,2-dimethylcyclohexane in chemical reactions involves its ability to undergo conformational changes. The compound can exist in two chair conformations, each with one axial and one equatorial methyl group. These conformations influence the compound’s reactivity and the types of interactions it can participate in, such as 1,3-diaxial interactions and gauche butane interactions .

Comparación Con Compuestos Similares

Key Research Findings

Catalytic Selectivity : Bulky ligands in oxidation catalysts reduce stereoselectivity for cis-1,2-DMCH, emphasizing the role of steric effects in reaction pathways .

Conformational Dynamics : Rapid chair flipping in cis-1,2-DMCH prevents optical resolution at room temperature, though theoretical studies suggest low-temperature isolation of enantiomers may be feasible .

Thermal Decomposition : The cis isomer’s slower pyrolysis rate compared to acyclic alkanes underscores the kinetic stability imparted by the cyclohexane ring .

Actividad Biológica

cis-1,2-Dimethylcyclohexane is a cyclic hydrocarbon with the molecular formula . It is characterized by two methyl groups attached to adjacent carbon atoms on a cyclohexane ring. This compound has garnered interest due to its unique structural properties and potential applications in various chemical processes, particularly in the fields of organic chemistry and fuel science.

Structural Properties

Chirality and Conformation

this compound is achiral despite having two stereogenic centers. This is due to the presence of a plane of symmetry that bisects the molecule, leading to rapid interconversion between its conformers through a process known as ring flipping. The compound can exist in multiple conformations, including axial and equatorial positions for the methyl groups, which significantly influences its chemical behavior and reactivity .

Biological Activity

The biological activity of this compound is not extensively documented in terms of direct pharmacological effects; however, its structural characteristics suggest several avenues for investigation:

-

Metabolic Stability

Research indicates that cyclic hydrocarbons like this compound are stable under various thermal conditions. A study involving single-pulse shock tube experiments demonstrated that this compound undergoes isomerization at elevated temperatures (1100 to 1200 K), producing various isomers including trans-1,2-dimethylcyclohexane and octenes . This stability may influence its metabolic pathways if introduced into biological systems. -

Potential as a Fuel Component

Given its properties as a cyclic hydrocarbon, this compound may serve as a model compound for understanding the combustion characteristics of jet fuels. Its behavior under pyrolytic conditions could provide insights into the design of more efficient fuel formulations . -

Environmental Impact

The environmental implications of using such hydrocarbons in fuel formulations are critical. Understanding their degradation pathways and potential toxicity is essential for assessing their safety in ecological contexts.

Case Studies

Case Study 1: Pyrolytic Chemistry

In an experimental setup examining the pyrolytic chemistry of this compound, researchers found that it decomposes into several products under high temperatures. The study provided kinetic data that can be used to model the behavior of similar hydrocarbons in combustion processes .

Case Study 2: Isomerization Mechanisms

A detailed investigation into the isomerization mechanisms revealed that this compound can undergo internal disproportionation processes leading to various octene isomers. This finding highlights the compound's potential utility in synthetic organic chemistry where specific isomeric forms are desired .

Data Table: Properties and Reactions

Q & A

Q. How does cis-1,2-dimethylcyclohexane exhibit conformational chirality despite being configurationally achiral?

Methodological Answer: The molecule has two chair conformers where each methyl group alternates between axial and equatorial positions. Each conformer is chiral and acts as the enantiomer of the other. However, rapid ring flipping (~10⁵ s⁻¹ at room temperature) creates a racemic equilibrium, averaging optical inactivity. To confirm, perform dynamic NMR at low temperatures to slow conformational interconversion and observe split signals for axial/equatorial methyl groups .

Q. Why is this compound not a meso compound?

Methodological Answer: A meso compound requires a plane of symmetry and stereocenters. While cis-1,2-dimethylcyclohexane has two stereocenters, its chair conformations lack a symmetry plane. Analyze molecular models or computational simulations (e.g., DFT) to visualize non-superimposable mirror-image conformers, confirming absence of internal symmetry .

Q. How do steric interactions influence the relative stability of chair conformers?

Methodological Answer: In the chair conformation, one methyl group is axial (experiencing 1,3-diaxial strain) and the other equatorial. Post-ring flip, the positions reverse. Calculate strain energy using molecular mechanics (e.g., MM2 force field) or compare experimental thermodynamic data (e.g., ΔG via VT-NMR). Both conformers are equally stable due to identical steric strain .

Advanced Research Questions

Q. What experimental approaches can resolve the conformational enantiomers of this compound?

Methodological Answer: At ultra-low temperatures (<100 K), conformational flipping slows significantly. Use cryogenic chiral chromatography or polarized light microscopy to isolate enantiomers. Validate with circular dichroism (CD) spectroscopy. Note: No successful isolation has been reported, likely due to technical limitations in achieving sufficient kinetic stability .

Q. How does this compound behave in oxidative C–H functionalization reactions?

Methodological Answer: Oxidation with metal complexes (e.g., Ni(II) bis(amidate)) and HmCPBA predominantly retains configuration (84% RC), suggesting a metal-centered oxidant. To probe mechanism, conduct radical trapping (e.g., TEMPO) or isotopic labeling (D/H substitution). Compare stereochemical outcomes with free-radical pathways (lower RC) .

Q. What insights do D/C ratios provide about radiolysis mechanisms in this compound?

Methodological Answer: A high D/C ratio (6.1 vs. 4.4–4.6 for tert-butyl radicals) indicates molecular hydrogen formation during γ-radiolysis. Use gas chromatography to quantify H₂ and olefin products. Contrast with trans-1,2-dimethylcyclohexane (lower D/C) to infer cage effects and radical recombination dynamics .

Q. How do competitive hydrogenation conditions affect the cis:trans ratio of 1,2-dimethylcyclohexane?

Methodological Answer: Under Rh/silica catalysis (3 barg H₂, 323 K), the cis:trans ratio reflects steric and electronic factors in ortho-xylene hydrogenation. Adjust pressure, temperature, or catalyst (e.g., Pt vs. Rh) to manipulate selectivity. Analyze products via GC-MS and compare with predictive models (e.g., linear free-energy relationships) .

Q. Can isomerization via ring opening/closing be quantified in radiolysis studies?

Methodological Answer: Radiolysis generates 1,2-dimethylcyclohexyl radicals that disproportionate to olefins or recombine. Track isomerization (e.g., cis→trans) using HPLC with chiral columns. Calculate G values (yield per 100 eV energy) to compare pathways. Note: Ring-opening rates are temperature-dependent and influenced by substituent strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.